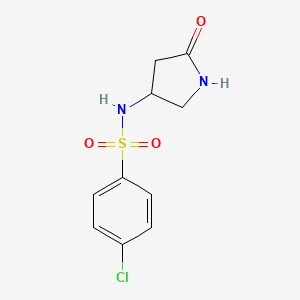

4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a chloro group attached to the benzene ring and a pyrrolidinone moiety. It is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-pyrrolidinone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The pyrrolidinone moiety can undergo oxidation to form corresponding lactams.

Reduction Reactions: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of sulfonamide derivatives.

Oxidation: Formation of lactams.

Reduction: Formation of amines or alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C₁₈H₁₈ClN₂O₄S

- Average Molecular Weight : Approximately 408.9 g/mol

The structure features a sulfonamide functional group, a chloro substituent on the benzene ring, and a 5-oxopyrrolidine moiety, which contributes to its biological activity. The sulfonamide group is known for its ability to undergo nucleophilic substitution reactions, while the chloro group can participate in various substitution reactions with nucleophiles.

Antitumor Activity

4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide has shown promising antitumor activity . Studies indicate that it can inhibit cell proliferation by disrupting microtubule dynamics, similar to other known antimicrotubule agents. It has been observed to induce apoptosis in cancer cell lines by triggering pro-inflammatory cytokine production and activating transcription factors such as NF-kappa-B.

Mechanism of Action :

- Microtubule Disruption : The compound interferes with microtubule dynamics, which is crucial for cell division.

- Cytokine Production : It enhances the production of pro-inflammatory cytokines, leading to apoptosis in tumor cells.

Inflammatory Disease Treatment

The compound may also influence signaling pathways related to inflammation and cell adhesion. It has been shown to increase the expression of adhesion molecules in endothelial cells and activate pathways leading to cytokine production. This suggests potential applications in treating diseases characterized by chronic inflammation or tumorigenesis.

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antitumor Activity | Mechanism of Action | IC50 (nM) |

|---|---|---|---|

| This compound | Yes | Microtubule disruption | N/A |

| Compound 4e (related sulfonamide) | Yes | Apoptosis induction in MDA-MB-231 cells | 10.93 - 25.06 |

| Compound 51a (pyrrolidine derivative) | Yes | CXCR4 antagonist | 79 |

Case Studies and Research Findings

- Antitumor Efficacy : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines through its action on microtubule dynamics and apoptosis induction .

- Enzyme Inhibition Studies : Research has indicated that compounds with similar structures exhibit significant enzyme inhibition properties, particularly against carbonic anhydrases, which are implicated in tumor growth and metastasis. Such studies highlight the potential of this compound in developing novel therapeutics against resistant strains of pathogens .

- Inflammation Modulation : Interaction studies have shown that this compound can modulate signaling pathways involved in inflammation, suggesting its utility in treating inflammatory diseases alongside its anticancer properties .

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in certain cancer cells, and its inhibition can lead to reduced tumor growth and proliferation. The compound binds to the active site of the enzyme, blocking its activity and disrupting cellular processes essential for cancer cell survival .

Comparación Con Compuestos Similares

Similar Compounds

- 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)benzenesulfonamide

- 4-chloro-N-(3-oxopyrrolidin-1-yl)benzenesulfonamide

- 4-chloro-N-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Uniqueness

4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of a 5-oxopyrrolidinone moiety, which imparts distinct biological activities. Its ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for anticancer therapy .

Actividad Biológica

4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide, a compound with significant pharmacological potential, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C11H12ClN2O3S

- Molecular Weight : 292.74 g/mol

The biological activity of this compound can be attributed to its interaction with specific biological targets. The sulfonamide group is known for its ability to inhibit carbonic anhydrase enzymes, which play critical roles in various physiological processes, including acid-base balance and fluid secretion.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as a selective inhibitor of carbonic anhydrases, leading to alterations in bicarbonate transport and pH regulation.

- Cell Proliferation Modulation : By influencing signaling pathways associated with cell growth, it may exhibit anti-cancer properties.

Biological Activities

Research has indicated several key biological activities associated with this compound:

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy in inhibiting tumor cell proliferation in vitro, particularly against breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound exhibits notable antibacterial activity against various strains of bacteria. Studies suggest that it may be effective against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In vitro assays have demonstrated that this compound can reduce inflammatory markers, indicating its potential use in treating inflammatory diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Evaluated the anticancer properties in breast cancer cell lines; showed significant reduction in cell viability (IC50 = 15 µM). |

| Study 2 | Investigated antimicrobial activity; effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. |

| Study 3 | Assessed anti-inflammatory effects; reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions starting from commercially available precursors. The synthesis pathway typically includes:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions.

- Sulfonamide Formation : The final step involves the introduction of the sulfonamide group via nucleophilic substitution.

Propiedades

IUPAC Name |

4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3S/c11-7-1-3-9(4-2-7)17(15,16)13-8-5-10(14)12-6-8/h1-4,8,13H,5-6H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMJDLJWTWVFEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.